molecular formula C16H20N2O4S2 B2769690 4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1790196-66-5

4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2769690
CAS No.: 1790196-66-5
M. Wt: 368.47
InChI Key: QFCZUFFHOMZCCC-UHFFFAOYSA-N
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Description

4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with furan and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Furan and Thiophene Groups: The furan-2-ylmethyl and thiophen-2-ylmethyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophiles.

    Sulfonylation and Carboxamidation: The sulfonyl group is introduced through a reaction with sulfonyl chloride, while the carboxamide group is formed by reacting the intermediate with an appropriate isocyanate or through a coupling reaction using carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The furan and thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are effective.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ions (NO₂⁺) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the furan and thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, possibly serving as an inhibitor or modulator of specific enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups could form hydrogen bonds or electrostatic interactions with active sites, while the furan and thiophene rings might engage in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-((furan-2-ylmethyl)sulfonyl)-N-(phenylmethyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.

    4-((thiophen-2-ylmethyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide: Similar structure but with the positions of the furan and thiophene groups swapped.

Uniqueness

The unique combination of furan and thiophene groups in 4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide may confer distinct electronic properties and reactivity, making it particularly valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c19-16(17-11-14-4-2-10-23-14)18-7-5-15(6-8-18)24(20,21)12-13-3-1-9-22-13/h1-4,9-10,15H,5-8,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCZUFFHOMZCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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